An In-Depth Technical Guide to the Predicted Biological Activity of 7-Ethyl-7H-purin-6-amine
An In-Depth Technical Guide to the Predicted Biological Activity of 7-Ethyl-7H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
7-Ethyl-7H-purin-6-amine, a synthetic derivative of adenine, belongs to the purine class of heterocyclic aromatic compounds, a scaffold of immense biological importance. While direct experimental data on this specific molecule is limited, its structural analogy to a plethora of bioactive purines, including endogenous signaling molecules and synthetic drugs, provides a strong foundation for predicting its biological activities. This guide synthesizes current knowledge on related purine derivatives to postulate the potential cytotoxic and cytokinin-like activities of 7-Ethyl-7H-purin-6-amine. We provide a comprehensive overview of the hypothesized mechanisms of action, detailed experimental protocols for their validation, and a framework for the interpretation of potential findings. This document serves as a technical roadmap for researchers initiating investigations into the pharmacological and physiological potential of this compound.
Introduction: The Chemical and Biological Landscape of 7-Ethyl-7H-purin-6-amine
7-Ethyl-7H-purin-6-amine, also known as 7-ethyladenine, is characterized by a purine core with an ethyl group substituted at the N7 position of the imidazole ring. Its chemical properties are detailed in Table 1. The purine scaffold is fundamental to life, forming the basis of nucleobases in DNA and RNA, as well as high-energy molecules like ATP. Consequently, synthetic modifications to the purine ring system have been a fertile ground for the discovery of novel therapeutic agents, particularly in oncology and immunology.
Table 1: Physicochemical Properties of 7-Ethyl-7H-purin-6-amine [1]
| Property | Value |
| Molecular Formula | C₇H₉N₅ |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 7-ethylpurin-6-amine |
| CAS Number | 24309-36-2 |
| Predicted LogP | 0.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The substitution at the N7 position is of particular interest. While N9-substituted purines often act as nucleoside analogs, N7-alkylation can significantly alter the molecule's interaction with biological targets, potentially leading to unique pharmacological profiles. Based on the extensive literature on related purine analogs, two primary areas of biological activity are hypothesized for 7-Ethyl-7H-purin-6-amine: cytotoxicity against cancer cells and modulation of cytokinin signaling pathways .
Postulated Biological Activity I: Cytotoxicity and Anticancer Potential
Numerous purine derivatives exhibit potent anticancer activity by interfering with essential cellular processes. It is therefore plausible that 7-Ethyl-7H-purin-6-amine possesses similar properties.
Hypothesized Mechanism of Action: Cell Cycle Arrest and Apoptosis
Many cytotoxic purine analogs exert their effects by disrupting the cell cycle and inducing programmed cell death (apoptosis). Adenine itself has been shown to inhibit the growth of hepatocellular carcinoma cells by inducing S-phase arrest and apoptosis in a p53-dependent manner.[2] The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), leading to the upregulation of p53 and the cell cycle inhibitor p21. This, in turn, is expected to reduce the expression of key cell cycle proteins like cyclin A/D1 and cyclin-dependent kinase 2 (CDK2), ultimately halting cell cycle progression.[2]
Furthermore, purine derivatives can induce apoptosis through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax, PUMA, and NOXA.[2] It is hypothesized that 7-Ethyl-7H-purin-6-amine could trigger a similar cascade of events, leading to the demise of cancer cells.
Caption: Hypothesized signaling cascade for the cytotoxic effects of 7-Ethyl-7H-purin-6-amine.
Experimental Validation: Cytotoxicity and Cell Cycle Analysis
To validate the predicted cytotoxic activity, a series of in vitro experiments are necessary.
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of 7-Ethyl-7H-purin-6-amine (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.[3][4][5][6][7]
Table 2: Template for Presentation of IC₅₀ Values
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Experimental Value | Experimental Value |
| HepG2 | Experimental Value | Experimental Value |
| HT-29 | Experimental Value | Experimental Value |
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with 7-Ethyl-7H-purin-6-amine at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[8]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or 7-AAD) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.[9]
Postulated Biological Activity II: Modulation of Cytokinin Signaling
Cytokinins are a class of plant hormones that regulate various aspects of plant growth and development. The structural similarity of 7-Ethyl-7H-purin-6-amine to adenine-based cytokinins suggests it may interact with cytokinin receptors.
Hypothesized Mechanism of Action: Cytokinin Receptor Binding
In plants, cytokinin signaling is initiated by the binding of the hormone to histidine kinase receptors located in the endoplasmic reticulum.[10] This binding triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of cytokinin-responsive genes. It is plausible that 7-Ethyl-7H-purin-6-amine could act as either an agonist or an antagonist at these receptors, thereby modulating cytokinin-mediated physiological processes. The affinity of various cytokinin isoforms for these receptors is a key determinant of their biological activity.[11]
Caption: Hypothesized interaction of 7-Ethyl-7H-purin-6-amine with the cytokinin signaling pathway.
Experimental Validation: Cytokinin Activity Bioassays
Several bioassays can be employed to determine the cytokinin-like activity of 7-Ethyl-7H-purin-6-amine.
This in vitro assay directly measures the ability of the compound to bind to cytokinin receptors.
Protocol:
-
Receptor Expression: Express and purify the extracellular domain of a cytokinin receptor (e.g., Arabidopsis AHK3 or AHK4) in a suitable expression system (e.g., E. coli).[11]
-
Competitive Binding: Perform a competitive binding assay using a radiolabeled cytokinin (e.g., [³H]trans-zeatin) and varying concentrations of 7-Ethyl-7H-purin-6-amine.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filtration method.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the binding affinity (Kd or Ki) of 7-Ethyl-7H-purin-6-amine for the receptor.[12][13][14]
Table 3: Template for Presentation of Cytokinin Receptor Binding Affinity
| Receptor | Ligand | Kᵢ (nM) |
| AHK3 | trans-Zeatin (Control) | Experimental Value |
| AHK3 | 7-Ethyl-7H-purin-6-amine | Experimental Value |
| AHK4 | trans-Zeatin (Control) | Experimental Value |
| AHK4 | 7-Ethyl-7H-purin-6-amine | Experimental Value |
This classic bioassay assesses the ability of a compound to induce cell division and growth in plant tissue culture, a hallmark of cytokinin activity.
Protocol:
-
Callus Initiation: Initiate tobacco callus from pith explants on a standard Murashige and Skoog (MS) medium.
-
Subculturing: Subculture the callus onto fresh MS medium containing a constant concentration of auxin and varying concentrations of 7-Ethyl-7H-purin-6-amine. A known cytokinin like 6-benzylaminopurine should be used as a positive control.
-
Incubation: Incubate the cultures under controlled light and temperature conditions for 4-6 weeks.
-
Growth Measurement: Measure the fresh and dry weight of the callus tissue to quantify the growth-promoting activity of the compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 7-Ethyl-7H-purin-6-amine is currently lacking, its structural similarity to known bioactive purines provides a strong rationale for investigating its potential as a cytotoxic agent and a modulator of cytokinin signaling. The experimental workflows detailed in this guide offer a clear and robust path for elucidating the pharmacological and physiological properties of this compound.
Future research should focus on the synthesis of 7-Ethyl-7H-purin-6-amine and its subsequent evaluation in the described in vitro and in vivo assays.[15][16][17][18][19][20][21] Positive results from these initial screens would warrant further investigation into its detailed mechanism of action, including its effects on specific kinase activities and its broader impact on cellular signaling pathways. Such studies will be instrumental in determining the potential of 7-Ethyl-7H-purin-6-amine as a novel therapeutic agent or a valuable tool for plant biology research.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 185566, 7-Ethyl-7h-purin-6-amine. [Link]. Accessed Jan 24, 2026.
-
Gao, F., Chen, J., Yi, W., et al. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Journal of Photochemistry and Photobiology B: Biology, 216, 112146. [Link]
-
Chen, K.-H., Lin, H.-J., Hsu, H.-H., et al. (2020). Adenine inhibits growth of hepatocellular carcinoma cells via AMPK-mediated S phase arrest and apoptotic cascade. International Journal of Medical Sciences, 17(7), 867–876. [Link]
-
Romanov, G. A., Lomin, S. N., & Schmülling, T. (2018). Receptor Properties and Features of Cytokinin Signaling. Russian Journal of Plant Physiology, 65(4), 481–492. [Link]
-
Kanagalakshmi, K., Premanathan, M., Priyanka, R., Hemalatha, B., & Vanangamudi, A. (2010). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. European Journal of Medicinal Chemistry, 45(6), 2447–2452. [Link]
-
Chen, Y., Chen, J., Wang, Y., et al. (2017). Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. Oncotarget, 8(55), 94286–94296. [Link]
-
De Clercq, E., Bernaerts, R., Balzarini, J., & Herdewijn, P. (1986). Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents. Journal of Medicinal Chemistry, 29(2), 213–217. [Link]
-
Hejchman, E., Gzella, A., Młynarska, E., Młynarski, W., & Zadrożna, D. (2015). Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. Pharmacological Reports, 67(2), 345–351. [Link]
-
Perlíková, P., Tloušt'ová, E., & Hocek, M. (2015). Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry, 23(24), 7753–7763. [Link]
-
Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2011). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International Journal of Molecular Sciences, 23(19), 11334. [Link]
-
Chen, Y., Chen, J., Wang, Y., et al. (2017). Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. Oncotarget, 8(55), 94286-94296. [Link]
-
Al-Omair, M. A., Al-Warhi, T., Al-Ghamdi, S. S., Al-Oqail, M. M., & Al-Jaber, N. A. (2022). Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells. Molecules, 27(19), 6549. [Link]
-
Al-Suwaidan, I. A., Ahmed, H. E. A., El-Morsy, A. M., & Barakat, A. (2018). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 23(11), 2933. [Link]
-
Lee, Y., Lee, J., Kim, H., et al. (2021). Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. Molecules, 26(11), 3326. [Link]
- Fadzil, N. A., & Jaswir, I. (2020). THE LATENT CYTOTOXICITY EFFICIENCY OF THE CHEMICAL CONSTITUENTS OF Morus Rubra LINN. BARK ON CANCER CELL LINES. Malaysian Journal of Analytical Sciences, 24(5), 725-738.
-
Medic-Vukic, M. (2026). Cell cycle arrest. In Taylor & Francis eBooks. [Link]
-
Lomin, S. N., Krivosheev, D. M., Myakushina, Y. A., & Romanov, G. A. (2016). Studies of cytokinin receptor-phosphotransmitter interaction provide evidences for the initiation of cytokinin signalling in the endoplasmic reticulum. Functional Plant Biology, 44(2), 196. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(48), 30256–30268. [Link]
-
Taylor & Francis. (n.d.). Cell cycle arrest – Knowledge and References. Retrieved January 24, 2026, from [Link]
-
Skwarski, M., Nawrot, E., & Wesołowska, O. (2021). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 26(19), 5919. [Link]
-
Reyes-López, M. A., et al. (2022). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 27(15), 4938. [Link]
-
Lomin, S. N., Myakushina, Y. A., Arkhipov, D. V., & Romanov, G. A. (2022). Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity. bioRxiv. [Link]
-
Gruzdev, D. A., Musiyak, V. V., Chulakov, E. N., Levit, G. L., & Krasnov, V. P. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 25(17), 3953. [Link]
- El-Sayed, W. M., El-Essawy, F. A., Al-Hakamy, A. A., & Al-Sanea, M. M. (2021). Cytotoxicity (IC50, µg/mL) of different tested compounds against human MCF-7 cells 48 hours of incubation.
-
Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051–4058. [Link]
Sources
- 1. 7-Ethyl-7h-purin-6-amine | C7H9N5 | CID 185566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adenine inhibits growth of hepatocellular carcinoma cells via AMPK-mediated S phase arrest and apoptotic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. Studies of cytokinin receptor-phosphotransmitter interaction provide evidences for the initiation of cytokinin signalling in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity | bioRxiv [biorxiv.org]
- 14. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors [mdpi.com]
- 21. mdpi.com [mdpi.com]
